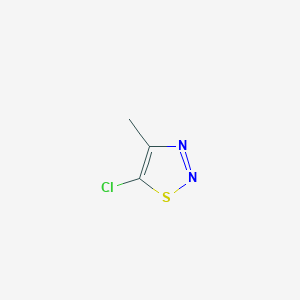
5-Chlor-4-methyl-1,2,3-thiadiazol
Übersicht
Beschreibung
5-Chloro-4-methyl-1,2,3-thiadiazole is a chemical compound with the CAS Number: 53645-99-1. Its linear formula is C3H3ClN2S .
Synthesis Analysis
A series of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizoles were rationally designed and synthesized according to the principle of combinations of bioactive substructures by the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride .
Molecular Structure Analysis
The molecular weight of 5-Chloro-4-methyl-1,2,3-thiadiazole is 134.59 . The IUPAC name is 5-chloro-4-methyl-1,2,3-thiadiazole and the InChI code is 1S/C3H3ClN2S/c1-2-3(4)7-6-5-2/h1H3 .
Chemical Reactions Analysis
The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Physical And Chemical Properties Analysis
5-Chloro-4-methyl-1,2,3-thiadiazole has a melting point range of 56 - 58 degrees Celsius . It is a liquid in physical form .
Wissenschaftliche Forschungsanwendungen
5-Chlor-4-methyl-1,2,3-thiadiazol: Eine umfassende Analyse
Die Verbindung this compound ist ein Derivat des Thiadiazol-Gerüsts, das für seine Vielseitigkeit in verschiedenen biologischen Aktivitäten bekannt ist. Hier ist eine detaillierte Analyse mit Schwerpunkt auf einzigartigen Anwendungen:
Antimikrobielle Wirkstoffe: Thiadiazole sind für ihre antimikrobiellen Eigenschaften bekannt. Verbindungen wie Sulfamethoxazol und Acetazolamid, die die Thiadiazol-Einheit enthalten, sind dafür bekannt, diverse biologische Wirkungen zu erzeugen, einschließlich antimikrobieller Effekte .
Enzymhemmer: Als Bestandteile von Enzymhemmern spielen Thiadiazole eine wichtige Rolle in der pharmazeutischen Chemie. Sie sind an der Hemmung von Enzymen beteiligt, die für das Überleben von Krankheitserregern oder Krebszellen unerlässlich sind .
Pestizide: Die strukturelle Ähnlichkeit mit 5-Amino-3-methyl-1,2,4-thiadiazol deutet auf eine potenzielle Verwendung als Pestizid hin. Thiadiazole wurden aufgrund ihrer Fähigkeit, in wichtige biologische Prozesse von Schädlingen einzugreifen, auf ihre pestiziden Eigenschaften untersucht .
Bestandteile von Azofarbstoffen: Thiadiazole dienen als Bestandteile in Azofarbstoffen, die in der Textilindustrie aufgrund ihrer leuchtenden und vielfältigen Farbtöne für Färbezwecke weit verbreitet sind .
Antibiotika: Insbesondere bei Cephalosporin-Antibiotika tragen Thiadiazole zur antibakteriellen Aktivität bei, indem sie die Synthese der bakteriellen Zellwand stören .
Antikrebsaktivität: Thiadiazole zeigen antikankerwirkende Eigenschaften, indem sie die Zellproliferation stören und Apoptose in Krebszellen induzieren .
Antidiabetische Aktivität: Verbindungen mit einem Thiadiazol-Gerüst sollen eine antidiabetische Aktivität besitzen, möglicherweise durch die Modulation von Enzymen, die am Glukosestoffwechsel beteiligt sind .
Entzündungshemmende Aktivität: Das entzündungshemmende Potenzial von Thiadiazolen wird auf ihre Fähigkeit zurückgeführt, die Produktion von Entzündungsmediatoren zu hemmen und Immunreaktionen zu modulieren .
Wirkmechanismus
Target of Action
5-Chloro-4-methyl-1,2,3-thiadiazole is a versatile compound that has been studied in medicinal chemistry . . Thiadiazole derivatives have been shown to interact with various biological targets due to their mesoionic character, which allows them to cross cellular membranes .
Mode of Action
It’s known that thiadiazole derivatives can interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, which may influence their bioavailability .
Result of Action
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities , suggesting that they may have various effects at the molecular and cellular level.
Action Environment
It’s known that the compound is a solid and has a melting point of 56 - 58 degrees celsius . This suggests that it may be stable under a wide range of environmental conditions.
Safety and Hazards
The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H302, H312, H315, H319, H332, and H335. The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .
Zukünftige Richtungen
The antibacterial activity of a compound similar to 5-Chloro-4-methyl-1,2,3-thiadiazole was found to be greater than that of the positive control, indicating that this chemical might be used in the future to prevent microbial transmission . However, more research is needed to fully understand the potential applications and implications of this compound.
Biochemische Analyse
Biochemical Properties
5-Chloro-4-methyl-1,2,3-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, 5-Chloro-4-methyl-1,2,3-thiadiazole can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .
Cellular Effects
The effects of 5-Chloro-4-methyl-1,2,3-thiadiazole on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Chloro-4-methyl-1,2,3-thiadiazole can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound can also affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, 5-Chloro-4-methyl-1,2,3-thiadiazole can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Chloro-4-methyl-1,2,3-thiadiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function . For instance, the binding of 5-Chloro-4-methyl-1,2,3-thiadiazole to kinases can inhibit their activity, leading to downstream effects on cell signaling pathways . Additionally, this compound can interfere with the transcription and translation processes by binding to DNA and RNA, respectively . These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-4-methyl-1,2,3-thiadiazole can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . In in vitro studies, the effects of 5-Chloro-4-methyl-1,2,3-thiadiazole on cellular function can be observed within hours of treatment, with long-term effects becoming apparent after several days . In in vivo studies, the compound’s effects can persist for several weeks, depending on the dosage and frequency of administration .
Dosage Effects in Animal Models
The effects of 5-Chloro-4-methyl-1,2,3-thiadiazole vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, 5-Chloro-4-methyl-1,2,3-thiadiazole can be toxic, causing adverse effects such as liver and kidney damage . The threshold for these toxic effects varies depending on the animal model and the route of administration .
Metabolic Pathways
5-Chloro-4-methyl-1,2,3-thiadiazole is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting their activity and function . Additionally, 5-Chloro-4-methyl-1,2,3-thiadiazole can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle . This inhibition can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Chloro-4-methyl-1,2,3-thiadiazole is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins can facilitate its movement within the cell . Once inside the cell, 5-Chloro-4-methyl-1,2,3-thiadiazole can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of 5-Chloro-4-methyl-1,2,3-thiadiazole is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of specific amino acid sequences can target 5-Chloro-4-methyl-1,2,3-thiadiazole to the mitochondria, where it can affect mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
5-chloro-4-methylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c1-2-3(4)7-6-5-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQBJFBRLOWLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363144 | |
| Record name | 5-chloro-4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53645-99-1 | |
| Record name | 5-Chloro-4-methyl-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53645-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-methyl-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B1347787.png)

![6-[3-(dimethylamino)acryloyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B1347831.png)

![3-(Methylsulfanyl)-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isothiazolecarbonitrile](/img/structure/B1347864.png)
![5-[2-(3,5-Dichloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1347865.png)
![1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-propen-1-one](/img/structure/B1347877.png)

![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1347899.png)
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate](/img/structure/B1347926.png)



